molecular formula C13H11NOS B11798498 6-(Benzylthio)nicotinaldehyde

6-(Benzylthio)nicotinaldehyde

Cat. No.: B11798498
M. Wt: 229.30 g/mol
InChI Key: ZZSHBOMGVOQGHT-UHFFFAOYSA-N
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Description

6-(Benzylthio)nicotinaldehyde is a chemical compound with the molecular formula C₁₃H₁₁NOS. It is a derivative of nicotinaldehyde, featuring a benzylthio group attached to the sixth position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)nicotinaldehyde typically involves the reaction of nicotinaldehyde with benzylthiol in the presence of a suitable catalyst. One common method includes the use of p-toluenesulfonic acid (p-TsOH) as a catalyst at room temperature. The reaction proceeds through the formation of a thioether linkage between the benzylthiol and the nicotinaldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylthio)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Benzylthio)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzylthio)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as a precursor in NAD biosynthesis, influencing cellular metabolism and energy production. The compound’s aldehyde group allows it to participate in various biochemical pathways, while the benzylthio group can modulate its reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 6-(Benzylthio)nicotinaldehyde is unique due to its specific combination of a benzylthio group and an aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted research applications .

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

6-benzylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NOS/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

ZZSHBOMGVOQGHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=C2)C=O

Origin of Product

United States

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